2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
CAS No.:
Cat. No.: VC15911351
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BN2O2 |
|---|---|
| Molecular Weight | 270.14 g/mol |
| IUPAC Name | 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
| Standard InChI | InChI=1S/C15H19BN2O2/c1-10-17-9-11-8-12(6-7-13(11)18-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3 |
| Standard InChI Key | GWEJNTOADDFFGJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)C |
Introduction
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a boronic ester derivative of quinazoline. This compound features a quinazoline core substituted at the 6th position with a boronic ester group and at the 2nd position with a methyl group. Quinazoline derivatives are widely recognized for their diverse biological activities and synthetic versatility in medicinal chemistry.
Synthesis
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves:
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Formation of the Quinazoline Core: The quinazoline backbone is synthesized through condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.
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Introduction of Boronic Ester Group: The dioxaborolane group is introduced via borylation reactions using pinacolborane or related reagents under catalytic conditions (e.g., palladium or copper catalysts).
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Final Functionalization: Methylation at the 2nd position can be achieved using methylating agents like methyl iodide.
Applications in Organic Synthesis
The boronic ester group in this compound plays a crucial role in:
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Suzuki-Miyaura Coupling Reactions: Facilitates the formation of carbon-carbon bonds under mild conditions.
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Functional Group Transformations: The boronic ester can be converted into alcohols or other functional groups via oxidation or substitution reactions.
Comparison with Related Compounds
Research Gaps and Future Directions
While quinazoline derivatives have been extensively studied for their biological activities:
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Specific studies on the bioactivity of this compound are lacking.
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Further exploration into its pharmacokinetics and pharmacodynamics is necessary.
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Its utility as a precursor in advanced organic synthesis warrants more investigation.
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